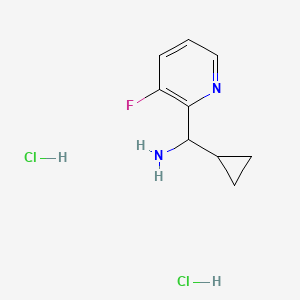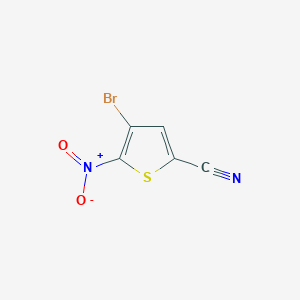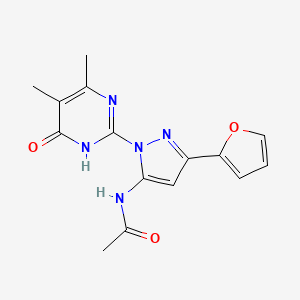
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. It has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is its significant antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited water solubility, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on improving the water solubility of this compound to enhance its bioavailability and efficacy. Finally, future studies could also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic effects.
Synthesemethoden
The synthesis of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of diethyl oxalate with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide. This reaction leads to the formation of diethyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4,5-dicarboxylate. The second step involves the reduction of the ester group to an alcohol group using sodium borohydride. The final step involves the protection of the alcohol group using tert-butyl chloroformate to obtain Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-9-12(14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,10,12,16H,9H2,1-4H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSLWFAVXRSTJ-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


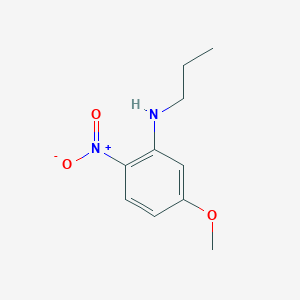
![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)
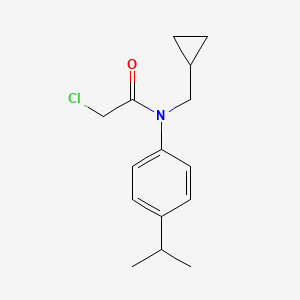


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)
